molecular formula C19H24O5 B1251447 (1R,2R,5R,8R,9S,10R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

(1R,2R,5R,8R,9S,10R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

Cat. No.: B1251447
M. Wt: 332.4 g/mol
InChI Key: RSQSQJNRHICNNH-UKJRIFTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gibberellin A4 can be synthesized through various chemical routes. One common method involves the use of biotechnologically available gibberellic acid (gibberellin A3) as a starting material. The synthesis involves several steps, including hydroxylation and oxidation reactions .

Industrial Production Methods: Industrial production of gibberellin A4 is typically achieved through fermentation processes using the fungus Gibberella fujikuroi. The production yield can be optimized by adjusting the fermentation medium, including the types and concentrations of vegetable oils and precursors used . For example, an optimized formula includes 0.55% palm oil, 0.60% cottonseed oil, 0.64% sesame oil, 0.19 g/L pyruvic acid, 0.21 g/L oxaloacetic acid, and 0.21 g/L citric acid for 48 hours .

Chemical Reactions Analysis

Types of Reactions: Gibberellin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydroxylation of gibberellin A4 can produce hydroxylated derivatives that may exhibit different biological activities .

Properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

(1R,2R,5R,8R,9S,10R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17+,18+,19-/m1/s1

InChI Key

RSQSQJNRHICNNH-UKJRIFTCSA-N

Isomeric SMILES

C[C@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O

Synonyms

gibberellin A4

Origin of Product

United States

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